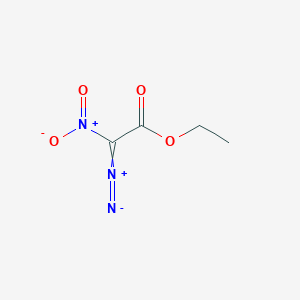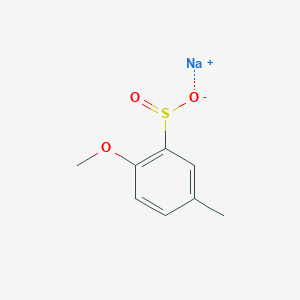
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole (3-iodo-TFET) is an organofluorine compound that has recently been studied for its use in a variety of scientific research applications. It is a member of the triazole family, which is a class of nitrogen-containing heterocyclic compounds that are commonly used as ligands in coordination chemistry. 3-iodo-TFET has been found to exhibit interesting properties that make it a promising candidate for use in a variety of scientific research applications, such as drug design and development, catalysis, and materials science. In
Wissenschaftliche Forschungsanwendungen
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has a wide range of potential scientific research applications, including drug design and development, catalysis, and materials science. In drug design and development, 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be used as a ligand to bind to various drug targets, such as enzymes and receptors, to modulate their activity. In catalysis, 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be used as a catalyst to promote the formation of desired products in chemical reactions. In materials science, 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be used to create new materials with desirable properties, such as enhanced strength, conductivity, and flexibility.
Wirkmechanismus
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole acts as a ligand in coordination chemistry, which means that it binds to metal ions to form coordination complexes. The coordination complexes formed by 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole have been found to exhibit interesting properties, such as enhanced reactivity and selectivity, which can be exploited for a variety of scientific research applications.
Biochemical and Physiological Effects
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other xenobiotics in the body. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole has been found to bind to and activate the receptor PPAR-γ, which is involved in the regulation of glucose homeostasis and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole in scientific research applications has a number of advantages. It is relatively easy to synthesize and purify, and it has been found to be highly stable under a variety of conditions. Additionally, its coordination complexes have been found to exhibit interesting properties that can be exploited for a variety of research applications. However, there are also some limitations to the use of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole in lab experiments. For example, it is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, its coordination complexes can be difficult to isolate and purify.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole in scientific research applications. For example, it could be used to create new materials with desirable properties, such as enhanced strength, conductivity, and flexibility. Additionally, it could be used in drug design and development to create new drugs with improved efficacy and safety profiles. It could also be used to develop new catalysts for the formation of desired products in chemical reactions. Finally, it could be used to explore the biochemical and physiological effects of coordination complexes to better understand the mechanisms of action of drugs and other xenobiotics.
Synthesemethoden
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole can be synthesized through a two-step process. The first step involves the reaction of trifluoroacetic acid and 1-bromo-2,2,2-trifluoroethyl iodide to form 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole. This reaction occurs in the presence of a base such as potassium carbonate, and is typically carried out in an organic solvent such as dichloromethane. The second step involves the purification of the 3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole from the reaction mixture, which can be done by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
3-iodo-1-(2,2,2-trifluoroethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3IN3/c5-4(6,7)1-11-2-9-3(8)10-11/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTMYKSZRWDKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)



![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)

![(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.1^{4,7}.0^{5,35}.0^{26,34}.0^{27,32}]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl acetate](/img/structure/B6617167.png)





